Sulbactam-d3: A Technical Guide for Researchers and Drug Development Professionals
Sulbactam-d3: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the core properties and applications of Sulbactam-d3, a deuterated analog of the β-lactamase inhibitor Sulbactam (B1307). This document provides detailed information on its chemical characteristics, mechanism of action, and its critical role as an internal standard in quantitative analyses. It also includes experimental protocols and quantitative data to support its application in research and development.
Introduction
Sulbactam-d3 is a deuterated form of Sulbactam, a well-established β-lactamase inhibitor.[1] Sulbactam itself is a penicillanic acid sulfone derivative with weak intrinsic antibacterial activity.[2] Its primary clinical utility lies in its combination with β-lactam antibiotics, where it serves to protect the antibiotic from degradation by a wide range of bacterial β-lactamase enzymes.[3] The introduction of deuterium (B1214612) atoms in Sulbactam-d3 provides a stable, isotopically labeled internal standard essential for accurate and precise quantification of Sulbactam in complex biological matrices using mass spectrometry-based methods.[1]
Chemical and Physical Properties
The physical and chemical properties of Sulbactam and its deuterated analog, Sulbactam-d3, are crucial for their application in analytical and pharmaceutical sciences. A summary of these properties is presented in Table 1.
| Property | Sulbactam | Sulbactam-d3 | Reference(s) |
| Chemical Formula | C₈H₁₁NO₅S | C₈H₈D₃NO₅S | [4],[5] |
| Molecular Weight | 233.24 g/mol | 236.26 g/mol | [4],[5] |
| CAS Number | 68373-14-8 | Not Available | [4],[5] |
| Melting Point | 148-151 °C | Not Available | [2] |
| Solubility | Soluble in water | Not Available | [2] |
| Synonyms | Penicillanic acid dioxide, (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide | (2S-cis)-3,3-Dimethyl-7-oxo-,4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide-D3 | [2],[5] |
Mechanism of Action: β-Lactamase Inhibition
Sulbactam functions as a "suicide inhibitor" by irreversibly binding to and inactivating bacterial β-lactamase enzymes.[1] These enzymes are a primary mechanism of resistance in many bacteria, as they hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective. By inhibiting these enzymes, Sulbactam restores the antibacterial activity of its partner antibiotic.[3]
Mechanism of β-Lactamase Inhibition by Sulbactam.
Quantitative Data
Pharmacokinetic Properties of Sulbactam
The pharmacokinetic profile of Sulbactam is a critical determinant of its clinical efficacy. Key parameters are summarized in Table 2.
| Parameter | Value | Patient Population | Reference(s) |
| Half-life | ~1 hour | Humans | [6] |
| Volume of Distribution (Central Compartment) | ~12 liters | Humans | [6] |
| Protein Binding | 38% | Humans | [7] |
| Excretion | ~75% unchanged in urine | Humans | [6] |
| Clearance | 10.4 L/h (15.2% inter-individual variability) | Patients with community-acquired pneumonia | [8] |
In Vitro Activity of Sulbactam and Sulbactam Combinations
The efficacy of Sulbactam is often evaluated by determining the Minimum Inhibitory Concentration (MIC) of its combination with a β-lactam antibiotic against various bacterial strains.
| Organism | Antibiotic Combination | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Acinetobacter baumannii | Sulbactam alone | 32 | 64 | [9] |
| Acinetobacter baumannii-calcoaceticus complex | Sulbactam-Durlobactam | 1 | 2 | [10] |
| Carbapenem-resistant Acinetobacter sp. | Ampicillin (B1664943)/Sulbactam | Range: 2.0 - 32.0 | - | [7] |
| ESBL-producing E. coli | Cefoperazone/Sulbactam (2:1) | 8 | 32 | [11] |
| ESBL-producing K. pneumoniae | Cefoperazone/Sulbactam (2:1) | 16 | 64 | [11] |
Experimental Protocols
Quantification of Sulbactam in Biological Matrices using Sulbactam-d3 as an Internal Standard
This protocol describes a general procedure for the quantitative analysis of Sulbactam in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Sulbactam-d3 as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or unknown), add a known concentration of Sulbactam-d3 internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[12]
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Sulbactam and Sulbactam-d3 should be optimized.[13]
Workflow for Sulbactam Quantification.
β-Lactamase Inhibition Assay
This protocol outlines a colorimetric assay to screen for β-lactamase inhibitors.
1. Reagent Preparation
-
Prepare a solution of the β-lactamase enzyme in an appropriate assay buffer.
-
Prepare a solution of the chromogenic β-lactam substrate, Nitrocefin.
-
Prepare solutions of the test inhibitor (e.g., Sulbactam) at various concentrations. A known inhibitor like Clavulanic Acid can be used as a positive control.[14]
2. Assay Procedure
-
In a microplate, add the test inhibitor solution to the wells.
-
Add the β-lactamase enzyme solution to the wells and incubate for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the Nitrocefin substrate solution.
-
Measure the absorbance at 490 nm in a kinetic mode for 10-30 minutes. The rate of color change is proportional to the β-lactamase activity.[15]
3. Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme control.
-
Determine the IC₅₀ value of the inhibitor, which is the concentration required to inhibit 50% of the enzyme activity.
Conclusion
Sulbactam-d3 is an indispensable tool for the accurate and reliable quantification of Sulbactam in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures high-quality data for pharmacokinetic and pharmacodynamic studies. A thorough understanding of the mechanism of action of Sulbactam and the availability of robust analytical and enzymatic assay protocols are crucial for the continued development of effective β-lactam/β-lactamase inhibitor combination therapies to combat antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulbactam | 68373-14-8 [chemicalbook.com]
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- 4. Sulbactam | C8H11NO5S | CID 130313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulbactam-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. Pharmacokinetics of sulbactam in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The minimal inhibitory concentration for sulbactam was not associated with the outcome of infections caused by carbapenem-resistant Acinetobacter sp. treated with ampicillin/sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of ampicillin and sulbactam in patients with community-acquired pneumonia: evaluation of the impact of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulbactam Enhances in vitro Activity of β-Lactam Antibiotics Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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